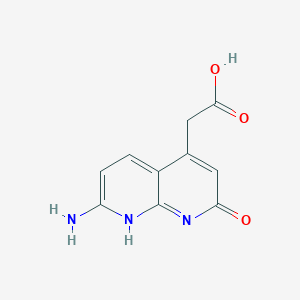
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with an amino group at the 7th position and an acetic acid moiety at the 4th position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . The reaction conditions typically include the use of selenium dioxide in dioxane for oxidation and hydrochloric acid for deprotection.
Industrial Production Methods
Industrial production of this compound may involve the use of multicomponent reactions (MCRs) to efficiently generate the desired molecular architecture. These reactions can be catalyzed by various reagents, such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The use of eco-friendly and atom-economical approaches is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of bacterial infections.
作用机制
The mechanism of action of 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The amino group at the 7th position can form hydrogen bonds with biological macromolecules, while the acetic acid moiety can participate in ionic interactions. These interactions can disrupt the normal functioning of bacterial enzymes, leading to antibacterial effects. The compound may also inhibit the synthesis of nucleic acids, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-amino-1,8-naphthyridine-7-carboxaldehyde: Similar structure but with an aldehyde group instead of an acetic acid moiety.
2,7-diamino-1,8-naphthyridine: Contains two amino groups at the 2nd and 7th positions.
2-amino-7-hydroxymethyl-1,8-naphthyridine: Contains a hydroxymethyl group at the 7th position instead of an acetic acid moiety.
Uniqueness
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPOFISSCKDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














